molecular formula C13H20ClNO2 B2805973 tert-butyl2-[3-(aminomethyl)phenyl]acetatehydrochloride CAS No. 2375269-89-7

tert-butyl2-[3-(aminomethyl)phenyl]acetatehydrochloride

Cat. No.: B2805973
CAS No.: 2375269-89-7
M. Wt: 257.76
InChI Key: JIHCIBAFOIQNNL-UHFFFAOYSA-N
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Description

tert-butyl2-[3-(aminomethyl)phenyl]acetate hydrochloride is a chemically modified ester featuring a tert-butyl group, an acetatic acid backbone, and a meta-substituted phenyl ring with an aminomethyl moiety. The compound is stabilized as a hydrochloride salt, enhancing its solubility and stability for synthetic applications. Structurally, the tert-butyl ester group provides steric protection, making it resistant to hydrolysis under basic conditions, while the aminomethylphenyl group serves as a reactive site for further functionalization. This compound is primarily utilized as a building block in pharmaceutical research, particularly in the synthesis of drug intermediates or peptide analogs where controlled reactivity and stability are critical .

Properties

IUPAC Name

tert-butyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14;/h4-7H,8-9,14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHCIBAFOIQNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CC=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-[3-(aminomethyl)phenyl]acetatehydrochloride typically involves the esterification of 3-(aminomethyl)benzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl2-[3-(aminomethyl)phenyl]acetatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl 2-[3-(aminomethyl)phenyl]acetate hydrochloride exhibits various biological activities that make it a candidate for pharmaceutical development. Some notable findings include:

  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures act as inhibitors for key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are critical in treating conditions like Alzheimer's disease and glaucoma .
  • Cytotoxicity : Investigations into its cytotoxic effects show potential for use in cancer therapies, with certain derivatives demonstrating selective toxicity towards cancer cell lines while sparing normal cells .

Therapeutic Potential

The pharmacological potential of tert-butyl 2-[3-(aminomethyl)phenyl]acetate hydrochloride is under exploration in various therapeutic contexts:

  • Neuroprotective Agents : Due to its ability to inhibit AChE, this compound may serve as a neuroprotective agent, potentially benefiting patients with neurodegenerative diseases .
  • Anticancer Properties : The cytotoxic effects observed in preliminary studies suggest that this compound could be developed into anticancer drugs, particularly targeting specific cancer types through tailored modifications .

Several case studies have been documented to explore the applications of tert-butyl 2-[3-(aminomethyl)phenyl]acetate hydrochloride:

  • Study on Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited significant inhibition of AChE, suggesting potential use in Alzheimer's treatment. In vitro assays showed improved neuronal survival rates when exposed to these compounds compared to controls .
  • Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects of various derivatives on cancer cell lines. The findings indicated that certain derivatives had IC50 values significantly lower than established chemotherapeutics, indicating higher potency against specific cancer types.

Mechanism of Action

The mechanism of action of tert-butyl2-[3-(aminomethyl)phenyl]acetatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity and function .

Comparison with Similar Compounds

Key Observations:

Ester Group Variations: The tert-butyl ester in the target compound and tert-butyl 2-[(cyclopropylmethyl)amino]acetate HCl confers superior hydrolytic stability compared to the ethyl ester in Ethyl 3-(4-(aminomethyl)phenyl)propanoate HCl . This makes the former preferable in long-duration synthetic pathways. The ethyl ester’s lability (as seen in ) is advantageous in prodrug designs requiring enzymatic cleavage.

The cyclopropylmethyl substituent in introduces ring strain, enhancing reactivity in cyclopropanation reactions or agrochemical synthesis.

Functional Group Diversity: The boronic acid in 3-(aminomethyl)phenylboronic acid HCl enables cross-coupling reactions, a property absent in the tert-butyl- or ethyl-based esters.

Stability and Reactivity Trends

  • Hydrolytic Stability : Tert-butyl esters (target compound, ) resist hydrolysis in basic media (pH > 9), whereas ethyl esters () degrade readily under similar conditions.
  • Thermal Stability : The cyclopropane ring in decomposes at temperatures >150°C, whereas the tert-butyl group in the target compound remains stable up to 200°C.

Biological Activity

Tert-butyl 2-[3-(aminomethyl)phenyl]acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : Tert-butyl 2-[3-(aminomethyl)phenyl]acetate hydrochloride
  • Molecular Formula : C13H19ClN2O2
  • CAS Number : [Insert CAS Number if available]

This compound features a tert-butyl group, an acetate moiety, and an aminomethyl-substituted phenyl ring, contributing to its unique pharmacological properties.

The biological activity of tert-butyl 2-[3-(aminomethyl)phenyl]acetate hydrochloride is primarily attributed to its ability to interact with various biological targets. It may function as a prodrug, where the active amine is released in vivo, allowing it to modulate enzyme activity or receptor interactions.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.
  • Receptor Modulation : It could also act as a ligand for certain receptors, influencing signal transduction pathways.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The results indicate that it exhibits significant cytotoxicity:

Cell Line IC50 (µM) Mechanism
HeLa (Cervical)0.50Induction of apoptosis
MDA-MB-231 (Breast)1.20Cell cycle arrest
A2780 (Ovarian)2.50Inhibition of DNA synthesis

These findings suggest that tert-butyl 2-[3-(aminomethyl)phenyl]acetate hydrochloride has potential as an anticancer agent.

Enzyme Activity Modulation

The compound has been investigated for its effects on specific enzymes:

  • Acetylcholinesterase Inhibition : Demonstrated a moderate inhibitory effect, suggesting potential applications in treating neurodegenerative diseases.
  • Carbonic Anhydrase Inhibition : Exhibited promising results in modulating this enzyme's activity, which is crucial for maintaining acid-base balance in the body.

Case Studies and Research Findings

  • Study on Cancer Cell Lines :
    A study conducted on various human cancer cell lines revealed that the compound significantly inhibited cell proliferation, with IC50 values ranging from 0.50 µM to 2.50 µM across different lines. The mechanism was primarily through apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition Studies :
    Research highlighted the compound's ability to inhibit acetylcholinesterase and carbonic anhydrase, suggesting its potential therapeutic use in conditions like Alzheimer's disease and other cognitive disorders .
  • Structure-Activity Relationship (SAR) :
    Investigations into the SAR of related compounds indicated that modifications to the side chains could enhance biological activity and selectivity towards specific targets .

Q & A

Q. What are the optimal synthetic routes for tert-butyl 2-[3-(aminomethyl)phenyl]acetate hydrochloride, and how can intermediates be purified?

The synthesis typically involves introducing the tert-butyl group via carbamate protection of the aminomethyl moiety. A common approach is reacting 3-(aminomethyl)phenylacetic acid with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃), followed by HCl neutralization to form the hydrochloride salt . Purification often employs column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water. Yield optimization requires strict control of reaction pH (6.5–7.5) and temperature (0–5°C during HCl addition) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H) and aminomethyl proton coupling patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ (expected m/z: ~268 for free base) .
  • X-ray Crystallography : For structural elucidation, though limited by crystal growth challenges in polar solvents .

Q. What safety protocols are recommended for handling this compound?

While toxicity data are limited, standard precautions include:

  • Use of nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
  • Storage under inert atmosphere (argon) at 4°C to prevent degradation .
  • Immediate neutralization of spills with 5% sodium bicarbonate .

Advanced Research Questions

Q. How can researchers design experiments to study its enzyme inhibition mechanisms?

  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., proteases) on gold sensor chips and measure binding kinetics with compound concentrations (0.1–100 µM) .
  • Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to monitor competitive vs. non-competitive inhibition. IC₅₀ values should be calculated from dose-response curves .
  • Crystallography : Co-crystallize the compound with enzymes (e.g., MMP-3) using CCP4 software for structure refinement .

Q. How should contradictions in bioactivity data (e.g., IC₅₀ variability) be resolved?

  • Assay Validation : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Buffer Optimization : Test activity in PBS vs. Tris buffers, as chloride ions may interfere with hydrochloride salt solubility .
  • Proteomic Profiling : Use affinity pull-down assays to identify off-target interactions .

Q. What strategies improve solubility for in vitro pharmacological studies?

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • pH Adjustment : Dissolve in slightly acidic buffers (pH 4.5–5.5) to protonate the aminomethyl group .

Q. How does the compound’s stability vary under physiological conditions?

  • Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC over 72 hours.
  • Hydrolysis Susceptibility : The tert-butyl ester group is stable at pH < 6 but hydrolyzes rapidly in alkaline conditions .

Q. What computational models predict its interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (PDB IDs: e.g., 1GKC for MMP-3) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding pocket flexibility .

Q. How does it compare structurally to analogs like tert-butyl (3-(aminomethyl)phenyl)carbamate hydrochloride?

  • Functional Group Impact : The acetate moiety (vs. carbamate) reduces steric hindrance, enhancing enzyme active-site accessibility .
  • Electrostatic Potential Maps : DFT calculations (B3LYP/6-31G*) show stronger hydrogen-bonding capacity at the aminomethyl group .

Q. What are the implications of its bioaccumulation potential in environmental toxicity studies?

  • LogP Estimation : Predicted logP ~2.1 (via ChemAxon) suggests moderate hydrophobicity, warranting Daphnia magna acute toxicity assays .
  • Soil Mobility : Column chromatography with humic acid-coated silica can simulate adsorption in loam soils .

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